N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzothiazole ring, a trifluoromethyl group, and a piperazine moiety, which contribute to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques, such as recrystallization and chromatography, are also crucial in the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar structure and potential therapeutic applications.
Uniqueness
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can enhance its metabolic stability and bioavailability. Additionally, the combination of the benzothiazole ring and piperazine moiety provides a versatile scaffold for further chemical modifications and optimization .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4OS/c1-26-7-9-27(10-8-26)19-25-16-6-5-15(12-17(16)29-19)24-18(28)13-3-2-4-14(11-13)20(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUAORKGZPETAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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